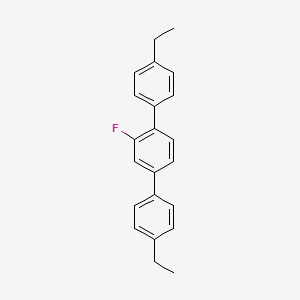

1,4-Bis(4-ethylphenyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Bis(4-etilfenil)-2-fluorobenceno es un compuesto orgánico que pertenece a la clase de los hidrocarburos aromáticos. Este compuesto se caracteriza por la presencia de dos grupos 4-etilfenil unidos a un anillo de benceno, con un átomo de flúor sustituido en la posición 2. Las características estructurales únicas de este compuesto lo convierten en un tema interesante para diversos estudios científicos y aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1,4-Bis(4-etilfenil)-2-fluorobenceno normalmente implica la reacción del bromuro de 4-etilfenilmagnesio con cloruro de 2-fluorobenzoilo en condiciones anhidras. La reacción se lleva a cabo en presencia de un disolvente adecuado, como el tetrahidrofurano (THF), y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos.

Métodos de producción industrial

La producción industrial de 1,4-Bis(4-etilfenil)-2-fluorobenceno puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

1,4-Bis(4-etilfenil)-2-fluorobenceno experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en la posición sustituida por flúor, donde los nucleófilos, como las aminas o los tioles, reemplazan el átomo de flúor.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Amida de sodio en amoníaco líquido.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de los alcoholes correspondientes.

Sustitución: Formación de compuestos aromáticos sustituidos con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

1,4-Bis(4-etilfenil)-2-fluorobenceno tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.

Medicina: Se investiga por sus posibles propiedades farmacológicas y como precursor para el desarrollo de fármacos.

Industria: Se utiliza en la producción de materiales avanzados, como cristales líquidos y polímeros.

Mecanismo De Acción

El mecanismo de acción de 1,4-Bis(4-etilfenil)-2-fluorobenceno implica su interacción con dianas moleculares específicas. El átomo de flúor en el compuesto puede participar en enlaces de hidrógeno y otras interacciones no covalentes, influyendo en la afinidad de unión del compuesto a varios receptores y enzimas. La naturaleza aromática del compuesto también permite interacciones de apilamiento π-π, que pueden desempeñar un papel en su actividad biológica.

Comparación Con Compuestos Similares

Compuestos similares

- 1,4-Bis(4-metilfenil)-2-fluorobenceno

- 1,4-Bis(4-etilfenil)benceno

- 1,4-Bis(4-etilfenil)-2-clorobenceno

Unicidad

1,4-Bis(4-etilfenil)-2-fluorobenceno es único debido a la presencia del átomo de flúor en la posición 2, que confiere propiedades químicas y físicas distintas. El átomo de flúor aumenta la estabilidad y la reactividad del compuesto, lo que lo convierte en un intermedio valioso en diversos procesos sintéticos.

Actividad Biológica

1,4-Bis(4-ethylphenyl)-2-fluorobenzene (CAS No. 682351-04-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H18F |

| Molecular Weight | 270.34 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZGZLZPZQOZJYDF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C)C2=CC=C(C=C2)F |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular function and potential therapeutic effects.

- Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways associated with various diseases.

- Antioxidant Activity : Compounds with similar structures have shown promise as antioxidants, potentially reducing oxidative stress in cells.

Biological Activity Studies

Research has indicated that compounds with a similar structure to this compound exhibit various biological activities:

- Anticancer Properties : Studies have shown that fluorinated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of fluorinated benzene have been tested against breast cancer and hepatic cancer cell lines, demonstrating significant cytotoxicity compared to non-fluorinated counterparts .

- Antimicrobial Effects : The presence of fluorine can enhance the antimicrobial properties of organic molecules. Some studies suggest that similar compounds can effectively combat both Gram-positive and Gram-negative bacterial strains .

- Neuroprotective Effects : Fluorinated compounds are being explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative disorders .

Case Studies

Several studies highlight the biological implications of fluorinated compounds:

- Study on Anticancer Activity : A study investigating the effects of fluorinated benzene derivatives on MCF-7 breast cancer cells showed that these compounds exhibited higher levels of cytotoxicity than their non-fluorinated analogs. The introduction of a fluorine atom significantly enhanced potency by improving binding affinity to target proteins involved in cell proliferation .

- Antimicrobial Efficacy : Research demonstrated that a series of fluorinated aromatic compounds displayed broad-spectrum antimicrobial activity. For instance, a derivative similar to this compound was effective against E. coli and S. pneumoniae, indicating potential applications in treating infections .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition |

| 4-Fluorophenol | High | Low | Receptor interaction |

| 2-Fluorotoluene | Low | High | Antioxidant properties |

Propiedades

Número CAS |

682351-04-8 |

|---|---|

Fórmula molecular |

C22H21F |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

1,4-bis(4-ethylphenyl)-2-fluorobenzene |

InChI |

InChI=1S/C22H21F/c1-3-16-5-9-18(10-6-16)20-13-14-21(22(23)15-20)19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |

Clave InChI |

ZIHXMEMHNVQEMT-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.